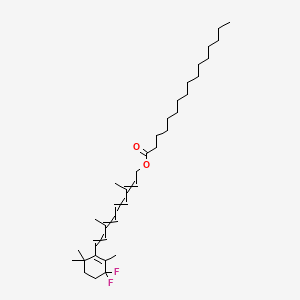
4,4-Difluoro-O~15~-hexadecanoylretinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluoro-O~15~-hexadecanoylretinol is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical properties This compound is characterized by the presence of two fluorine atoms at the 4,4-positions and a hexadecanoyl group attached to the retinol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-O~15~-hexadecanoylretinol typically involves multiple steps, starting with the preparation of the fluorinated retinol derivative. One common method involves the fluorination of retinol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions.
The hexadecanoyl group is then introduced through an esterification reaction. This step involves the reaction of the fluorinated retinol with hexadecanoic acid (palmitic acid) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically conducted in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Difluoro-O~15~-hexadecanoylretinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 4,4-difluorohexadecanoylretinal, while reduction can produce 4,4-difluorohexadecanoylretinol alcohol.
Aplicaciones Científicas De Investigación
4,4-Difluoro-O~15~-hexadecanoylretinol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated retinoids have shown promise.
Industry: The compound is used in the development of advanced materials and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4,4-Difluoro-O~15~-hexadecanoylretinol involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s stability and bioavailability, allowing it to effectively interact with retinoid receptors in the body. These interactions can modulate gene expression and influence various biological processes, including cell differentiation and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Difluorocyclohexanone: Another fluorinated compound with similar structural features.
4,4-Difluorobenzophenone: Known for its use in the synthesis of high-performance polymers.
4,4-Difluoropiperidine: Used as an intermediate in pharmaceutical synthesis.
Uniqueness
4,4-Difluoro-O~15~-hexadecanoylretinol stands out due to its specific combination of fluorine atoms and a long-chain fatty acid ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
91484-94-5 |
|---|---|
Fórmula molecular |
C36H58F2O2 |
Peso molecular |
560.8 g/mol |
Nombre IUPAC |
[9-(3,3-difluoro-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenyl] hexadecanoate |
InChI |
InChI=1S/C36H58F2O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-34(39)40-29-26-31(3)22-20-21-30(2)24-25-33-32(4)36(37,38)28-27-35(33,5)6/h20-22,24-26H,7-19,23,27-29H2,1-6H3 |
Clave InChI |
BNKWHAFOXQWHMR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(C(CCC1(C)C)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



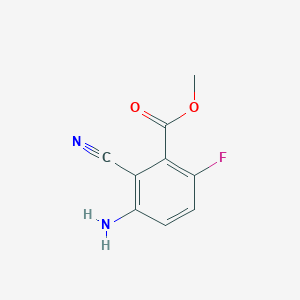
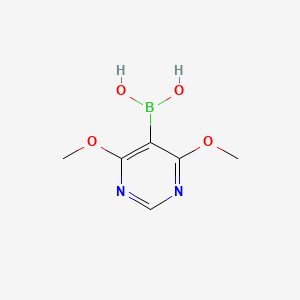
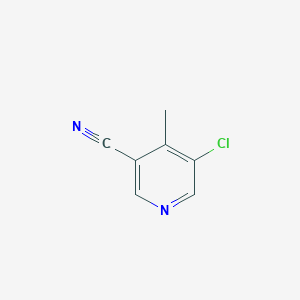
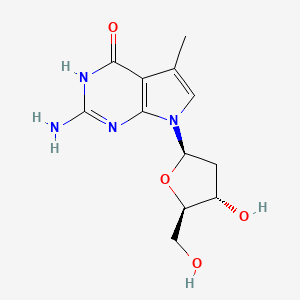
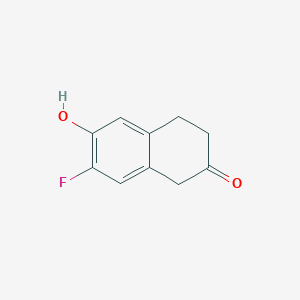
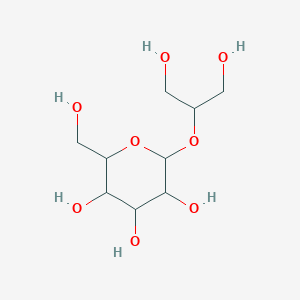
![6-amino-N-[(E)-hydrazinylidenemethyl]pyridine-3-carboxamide](/img/structure/B13403797.png)
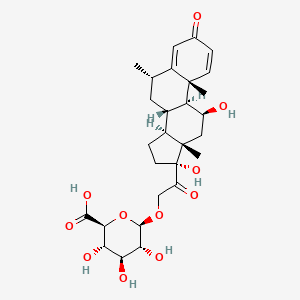
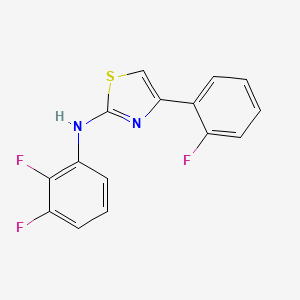
![(1S,3R,4S,5S)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol](/img/structure/B13403824.png)
![methyl 2-(4-aminophenyl)-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)isoquinoline-3-carboxylate;hydrochloride](/img/structure/B13403831.png)
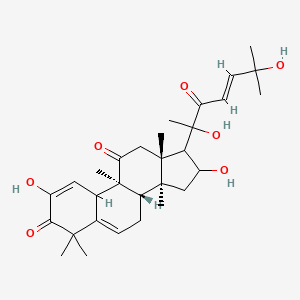
![(2R,3R,4R,5S,6S)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13403842.png)
